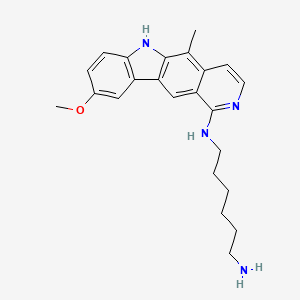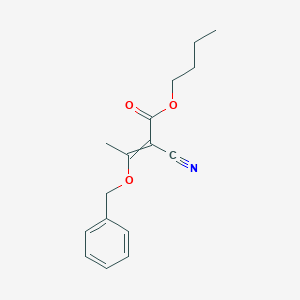
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate is an organic compound that features a butyl ester group, a benzyloxy group, and a cyano group attached to a but-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(benzyloxy)-2-cyanobut-2-enoate typically involves the esterification of 3-(benzyloxy)-2-cyanobut-2-enoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and cyano groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 3-(benzyloxy)-2-cyanobut-2-enoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The cyano group can undergo nucleophilic addition reactions, forming various derivatives. The benzyloxy group can participate in electrophilic aromatic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 3-(benzyloxy)-2-cyanopropanoate: Similar structure but with a propanoate backbone.
Ethyl 3-(benzyloxy)-2-cyanobut-2-enoate: Similar structure but with an ethyl ester group instead of a butyl group.
Butyl 3-(methoxy)-2-cyanobut-2-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate is unique due to the presence of both a benzyloxy group and a cyano group on the but-2-enoate backbone
Propiedades
Número CAS |
78857-84-8 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
butyl 2-cyano-3-phenylmethoxybut-2-enoate |
InChI |
InChI=1S/C16H19NO3/c1-3-4-10-19-16(18)15(11-17)13(2)20-12-14-8-6-5-7-9-14/h5-9H,3-4,10,12H2,1-2H3 |
Clave InChI |
NBGCOVKFHIYSTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=C(C)OCC1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


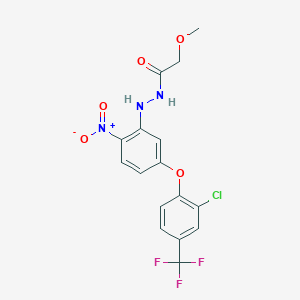
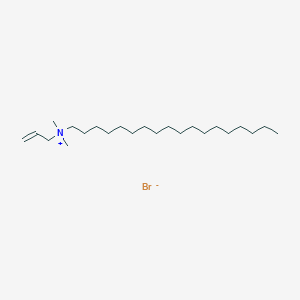
![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)


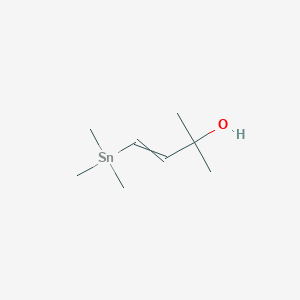
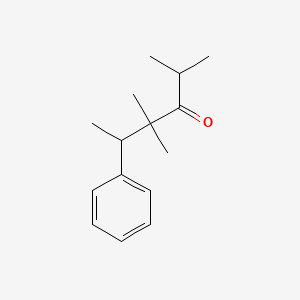
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
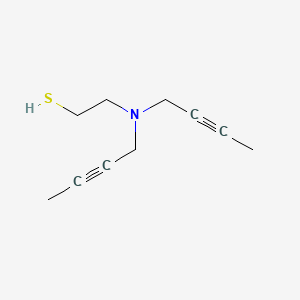
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
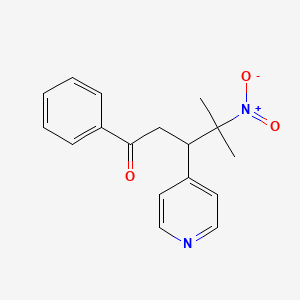
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
